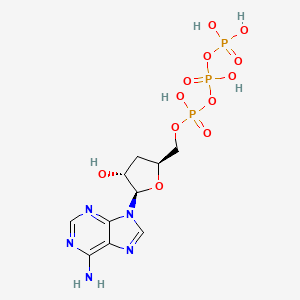

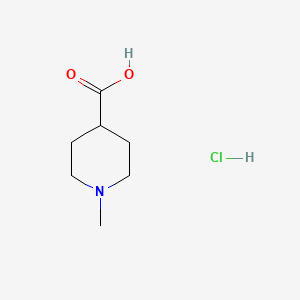

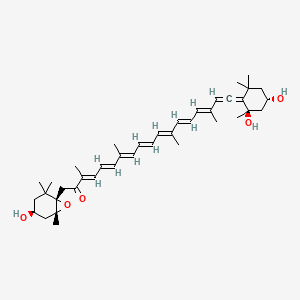

![molecular formula C8H15N B3429074 6-Azaspiro[3.5]nonane hydrochloride CAS No. 71873-27-3](/img/structure/B3429074.png)

6-Azaspiro[3.5]nonane hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6-Azaspiro[3.5]nonane hydrochloride is a chemical compound with the IUPAC name 6-azaspiro[3.5]nonane-1,3-diol hydrochloride . It has a molecular weight of 193.67 . The compound is typically stored at room temperature .

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H15NO2.ClH/c10-6-4-7(11)8(6)2-1-3-9-5-8;/h6-7,9-11H,1-5H2;1H . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 161.67 .Scientific Research Applications

Synthetic Methodologies and Chemical Synthesis

6-Azaspiro[3.5]nonane hydrochloride serves as a pivotal intermediate in the diversity-oriented synthesis of azaspirocycles. The compound has been employed in multicomponent condensations, leading to the rapid access to omega-unsaturated dicyclopropylmethylamines. These novel building blocks are further transformed into heterocyclic azaspirocycles, such as 5-azaspiro[2.4]heptanes, 5-azaspiro-[2.5]octanes, and 5-azaspiro[2.6]nonanes, through selective ring-closing metathesis, epoxide opening, or reductive amination. The resultant functionalized pyrrolidines, piperidines, and azepines are scaffolds of considerable relevance for chemistry-driven drug discovery, demonstrating the compound's utility in the synthesis of complex molecular structures of pharmacological interest (Wipf, Stephenson, & Walczak, 2004).

Applications in Drug Discovery and Biological Activities

The synthesis and exploration of azaspirocycles, including this compound derivatives, have implications in drug discovery and the development of bioactive compounds. These efforts are underscored by synthetic strategies aimed at constructing spiroaminals and azaspiro[4.4]nonanes, which are key structures of several bioactive natural products. Such compounds have shown significant biological activities, with applications ranging from antileukemic activities to serving as templates for synthetic receptors and enzyme inhibitors. This highlights the potential of this compound in contributing to the discovery of new therapeutic agents and the exploration of their mechanisms of action (Sinibaldi & Canet, 2008).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for 6-Azaspiro[3.5]nonane hydrochloride involves the reaction of a spirocyclic ketone with an amine in the presence of hydrochloric acid.", "Starting Materials": [ "Spirocyclic ketone", "Amine", "Hydrochloric acid" ], "Reaction": [ "Add the spirocyclic ketone to a reaction flask", "Add the amine to the reaction flask", "Add hydrochloric acid to the reaction flask", "Heat the reaction mixture to reflux", "Allow the reaction to proceed for several hours", "Cool the reaction mixture and filter the resulting solid", "Wash the solid with cold water and dry it under vacuum", "Recrystallize the solid from a suitable solvent to obtain the pure product" ] } | |

CAS RN |

71873-27-3 |

Molecular Formula |

C8H15N |

Molecular Weight |

125.21 g/mol |

IUPAC Name |

6-azaspiro[3.5]nonane |

InChI |

InChI=1S/C8H15N/c1-3-8(4-1)5-2-6-9-7-8/h9H,1-7H2 |

InChI Key |

OSWZGWQDPZSXLZ-UHFFFAOYSA-N |

SMILES |

C1CC2(C1)CCCNC2.Cl |

Canonical SMILES |

C1CC2(C1)CCCNC2 |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

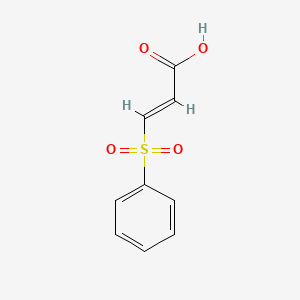

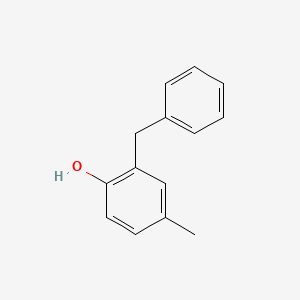

![Propanenitrile, 3,3'-[[4-[(2,6-dichloro-4-nitrophenyl)azo]phenyl]imino]bis-](/img/structure/B3429058.png)

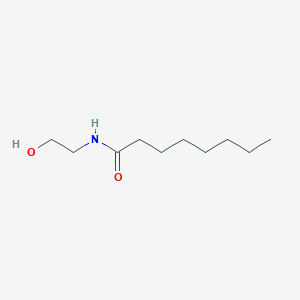

![6-Chloro-3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3429079.png)